molecular formula C13H18ClNO B2926109 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 475152-36-4

7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

Cat. No.: B2926109
CAS No.: 475152-36-4
M. Wt: 239.74
InChI Key: QIYPJULNRGJKCO-UHFFFAOYSA-N
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Description

7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol. This compound is a derivative of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors to form the isobenzofuran core.

  • Cyclization Reactions: Cyclization steps are crucial to form the spiro structure.

  • Functional Group Modifications: Subsequent modifications, such as methylation, are performed to introduce the methyl group at the 7-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups.

  • Substitution Reactions: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, a specialty chemical supplied by Parchem, has the molecular formula C13H18ClNO and CAS number 7015-39-6 . This compound is also known by synonyms including 475152-36-4, starbld0037179, AKOS037653904, KS-10285, 4-methylspiro[1H-2-benzofuran-3,4'-piperidine] hydrochloride, and 7-methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride . It is utilized in pharmaceutical research for the development of novel therapeutic agents .

Applications in Research
3H-Spiro[Isobenzofuran-1,4'-piperidine] hydrochloride is widely utilized in various research areas :

  • Pharmaceutical Development: This compound is explored for its potential as a therapeutic agent in treating neurological disorders, offering a unique mechanism of action compared to traditional medications .
  • Drug Design: Medicinal chemists value its spirocyclic structure as a scaffold for designing novel compounds with enhanced efficacy and reduced side effects .
  • Biological Research: Researchers use this compound to study receptor interactions and cellular pathways, helping to elucidate the biological mechanisms underlying various diseases .
  • Analytical Chemistry: It serves as a reference standard in analytical methods, ensuring the accuracy and reliability of assays in quality control processes .
  • Material Science: The compound's unique properties make it a candidate for developing advanced materials, such as sensors or drug delivery systems, that require specific chemical characteristics .

Mechanism of Action

The mechanism by which 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride can be compared with other similar compounds, such as:

  • 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

  • 2-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

These compounds share the spiro structure but differ in the position and nature of the methyl group, which can lead to variations in their chemical properties and biological activities.

Biological Activity

7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS No. 475152-36-4) is a synthetic compound with potential applications in pharmacology due to its unique structural characteristics and biological activities. This article provides a comprehensive review of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18ClNO
  • Molecular Weight : 239.74 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥95%
  • Physical Form : Solid

Structural Characteristics

The compound features a spirocyclic structure that contributes to its biological activity. The presence of both piperidine and isobenzofuran moieties allows for diverse interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, potentially offering antidepressant effects.
  • CNS Activity : The compound's ability to cross the blood-brain barrier (BBB) suggests potential neuroactive properties, making it a candidate for further investigation in neurological disorders.
  • Antinociceptive Effects : Some studies have reported that related spiro compounds exhibit pain-relieving properties, indicating that this compound may also possess antinociceptive activity.

The mechanisms by which this compound exerts its effects are still under investigation. Potential mechanisms include:

  • Modulation of neurotransmitter release
  • Interaction with specific receptors (e.g., serotonin receptors)
  • Inhibition of certain enzymes involved in neurotransmitter metabolism

Comparison of Biological Activities

Compound NameCAS NumberBiological ActivityReference
7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]475152-36-4Antidepressant, CNS effects
3H-spiro[isobenzofuran-1,4'-piperidine]37663-44-8Antinociceptive
3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]59142-96-0Neuroprotective

Study on Antidepressant Effects

A study conducted on a series of spiro compounds demonstrated that those structurally similar to 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] showed significant antidepressant-like behavior in rodent models. The mechanism was attributed to enhanced serotonergic activity.

CNS Activity Investigation

In a neuropharmacological study, the compound was tested for its ability to penetrate the BBB and modulate neurological functions. Results indicated a promising profile for treating central nervous system disorders.

Properties

IUPAC Name

4-methylspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-9-15-13(12(10)11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLYZIRUSKIDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)COC23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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